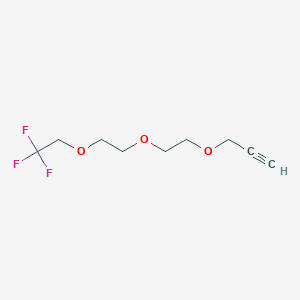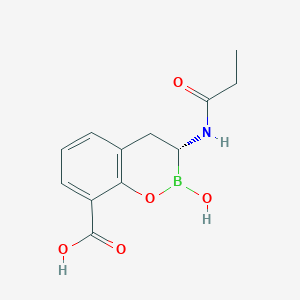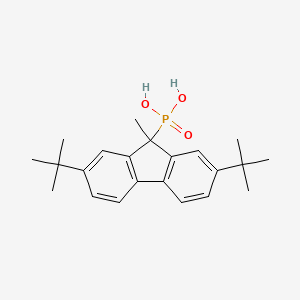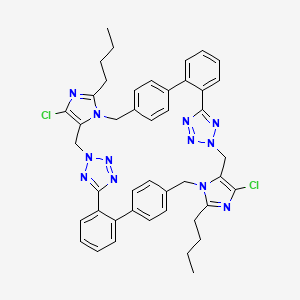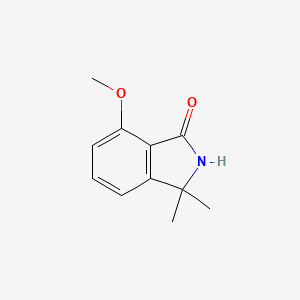
N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
Vue d'ensemble
Description
N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, commonly referred to as DFMO or quinazolinone, is a chemical compound that has been studied extensively for its potential uses in a variety of scientific and medical applications. DFMO is a synthetic molecule composed of nitrogen, oxygen, fluorine, and hydrogen atoms. It has been studied for its ability to target and interact with certain proteins, enzymes, and other molecules in the body, and its potential to be used as a therapeutic agent in the treatment of certain diseases. In addition, DFMO has been studied for its potential use in laboratory experiments as a reagent, catalyst, or inhibitor.
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
- Anticancer Applications : A variety of quinazoline derivatives, including those related to the specified compound, have been synthesized and evaluated for their in-vitro cytotoxic activity against cancer cells. These compounds have shown promising results as potential anticancer agents due to their ability to inhibit cell proliferation. The synthesis involves various N-substituted 2-amino benzothiazole and substituted quinazoline, highlighting the structural significance of the quinazoline core in anticancer activity (Dave et al., 2012).
Imaging and Diagnostic Applications
- Imaging Applications : The compound's derivatives have also been investigated for their use in imaging, specifically in positron emission tomography (PET) for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK). This application is crucial for the diagnosis and monitoring of cancer progression, where [11C]gefitinib, a related compound, has been synthesized to high affinity and specificity (Holt et al., 2006).
Theoretical and Vibrational Studies
- Molecular Characterization : Theoretical and vibrational studies have been conducted on gefitinib, a compound closely related to the specified chemical, to understand its interactions at the molecular level. These studies provide insights into the compound's electronic structure and its potential interactions with biological targets, aiding in the design of more effective anticancer agents (Mıhçıokur & Özpozan, 2015).
Synthesis and Characterization of Derivatives
- Chemical Synthesis : Research on the synthesis and characterization of quinazoline derivatives, including those structurally similar to the specified compound, has expanded the understanding of their chemical properties and potential therapeutic applications. These studies involve detailed synthesis procedures and characterization, underscoring the versatility of the quinazoline scaffold in drug development (Yan et al., 2013).
Antitumor and Apoptotic Activities
- Antitumor Effects : Novel 4-aminoquinazoline derivatives have been synthesized and evaluated for their antitumor activities. These compounds, including variations of the specified chemical, have shown significant potential in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells, highlighting their importance in the development of new cancer therapies (Li, 2015).
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-17(23)18(24)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACDFLVHUYYSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)OCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)
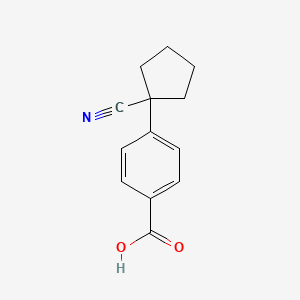



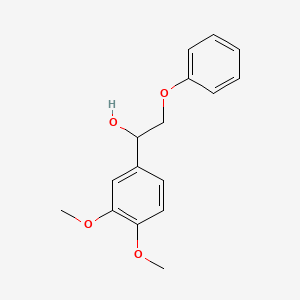
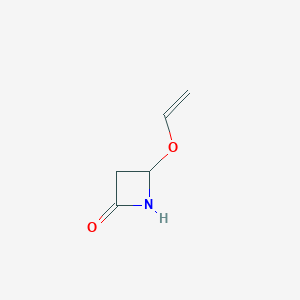
![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)
